

Application Notes and Protocols for Rhizoferrin Extraction from Fungal Culture

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Compound of Interest

Compound Name: Rhizoferrin

Cat. No.: B1680593

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Introduction

Rhizoferrin is a polycarboxylate siderophore produced by fungi belonging to the order Mucorales, such as *Rhizopus* and *Mucor* species, to scavenge iron from the environment.[1][2] Siderophores are low-molecular-weight, high-affinity iron-chelating compounds that play a crucial role in the virulence of pathogenic fungi by enabling iron acquisition from the host.[3][4] The unique structure and iron-chelating properties of **rhizoferrin** make it a molecule of interest for various applications, including the development of novel antimicrobial agents (as "Trojan horse" antibiotics), and as a potential therapeutic agent for iron overload disorders.

These application notes provide a detailed protocol for the cultivation of **rhizoferrin**-producing fungi, extraction of **rhizoferrin** from the culture supernatant, and its subsequent purification and quantification.

Data Presentation

Table 1: Quantitative Yield of **Rhizoferrin** from Fungal Cultures

Fungal Species	Culture Condition	Rhizoferrin Yield	Reference
Rhizopus microsporus	Fermentation broth lyophilizate	345.3 ± 13.5 mg/g	[5]
Mucor lusitanicus (WT)	YNB medium with 0.1% glucose	Relative abundance baseline	[4]
Mucor lusitanicus (rfs overexpression)	YNB medium with 0.1% glucose	10.2 times higher than WT	[4]

Experimental Protocols

Fungal Culture for Rhizoferrin Production

This protocol describes the cultivation of Mucorales fungi in iron-deficient media to induce the production and secretion of **rhizoferrin**.

Materials:

- **Rhizoferrin**-producing fungal strain (e.g., *Rhizopus microsporus*, *Mucor lusitanicus*)
- Grimm-Allen Medium (Iron-Deficient) or Modified M9 Medium (see recipes below)
- All glassware must be acid-washed (e.g., soaked in 6 M HCl overnight) and rinsed thoroughly with deionized water to remove trace iron contamination.
- Shaking incubator
- Sterile culture flasks

Iron-Deficient Media Recipes:

- Grimm-Allen Medium (per liter of distilled water):
 - Sucrose: 20 g
 - Ammonium acetate: 3 g

- K_2HPO_4 : 3 g
- K_2SO_4 : 1 g
- Citric acid: 1 g
- Adjust pH to 6.8 with ammonia.
- Supplement with thiamine, Cu(II) , Mn(II) , Zn(II) , and Mg(II) salts.
- To render iron-free, the medium can be treated with 8-hydroxyquinoline in chloroform to chelate and remove residual iron.
- Modified M9 Medium (for Mucorales that do not grow well in Grimm-Allen medium; per liter of distilled water):
 - Glucose: 10 g
 - Na_2HPO_4 : 7 g
 - KH_2PO_4 : 3 g
 - NH_4Cl : 1 g
 - NaCl : 0.5 g
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.25 g
 - CaCl_2 : 0.015 g
 - Adjust pH to 7.2 with NaOH .
 - Supplement with thiamine and ZnCl_2 .

Procedure:

- Prepare the chosen iron-deficient medium according to the recipe.
- Inoculate the sterile medium with spores or mycelia of the **rhizoferrin**-producing fungus.

- Incubate the culture at 25-30°C with shaking (e.g., 150-200 rpm) for 5-7 days. The optimal incubation time may vary between species and strains.
- Monitor the culture for fungal growth and siderophore production (e.g., using the CAS assay).

Rhizoferrin Extraction from Culture Supernatant

This protocol details the initial steps to separate **rhizoferrin** from the fungal biomass and other media components.

Materials:

- Fungal culture from Protocol 1
- Centrifuge and centrifuge bottles
- Filtration apparatus (e.g., vacuum filtration with Büchner funnel)
- Whatman No. 1 filter paper or equivalent
- Hydrochloric acid (HCl)
- Ethyl acetate or Amberlite XAD-2 resin
- Rotary evaporator

Procedure:

- Harvest the fungal culture and centrifuge at 10,000 x g for 20 minutes to pellet the fungal biomass.[\[6\]](#)
- Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining mycelia.
- Acidify the cell-free supernatant to pH 2 with concentrated HCl.[\[6\]](#)
- Option A: Solvent Extraction

- Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction twice.
- Pool the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain the crude **rhizoferrin** extract.
- Option B: Solid-Phase Extraction
 - Pass the acidified supernatant through a column packed with Amberlite XAD-2 resin.
 - Wash the column with two bed volumes of deionized water to remove unbound components.
 - Elute the bound **rhizoferrin** with methanol.
 - Evaporate the methanol using a rotary evaporator to yield the crude extract.

Purification of Rhizoferrin by High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of **rhizoferrin** from the crude extract.

Materials:

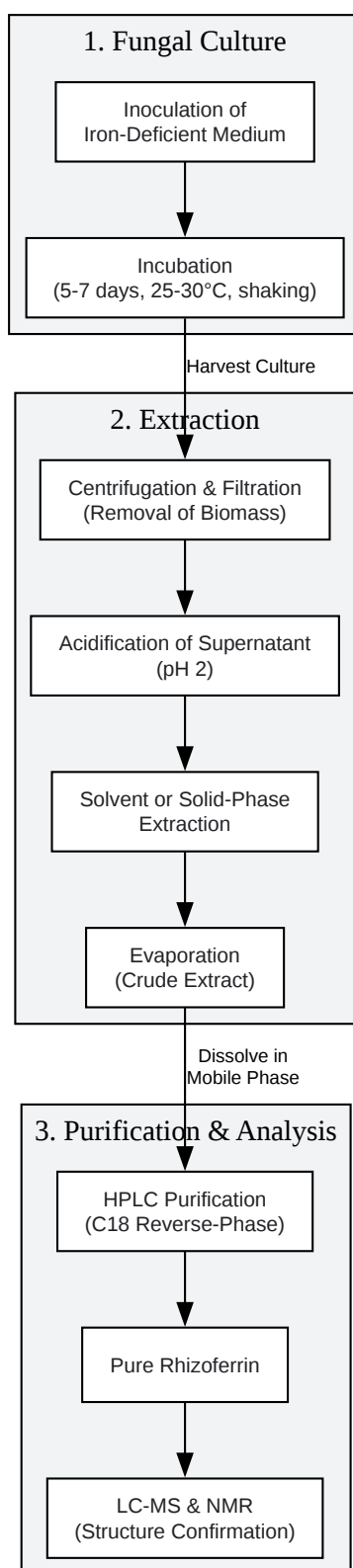
- Crude **rhizoferrin** extract from Protocol 2
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid or phosphoric acid (for mobile phase modification)

Procedure:

- Dissolve the crude **rhizoferrin** extract in a small volume of the initial mobile phase.

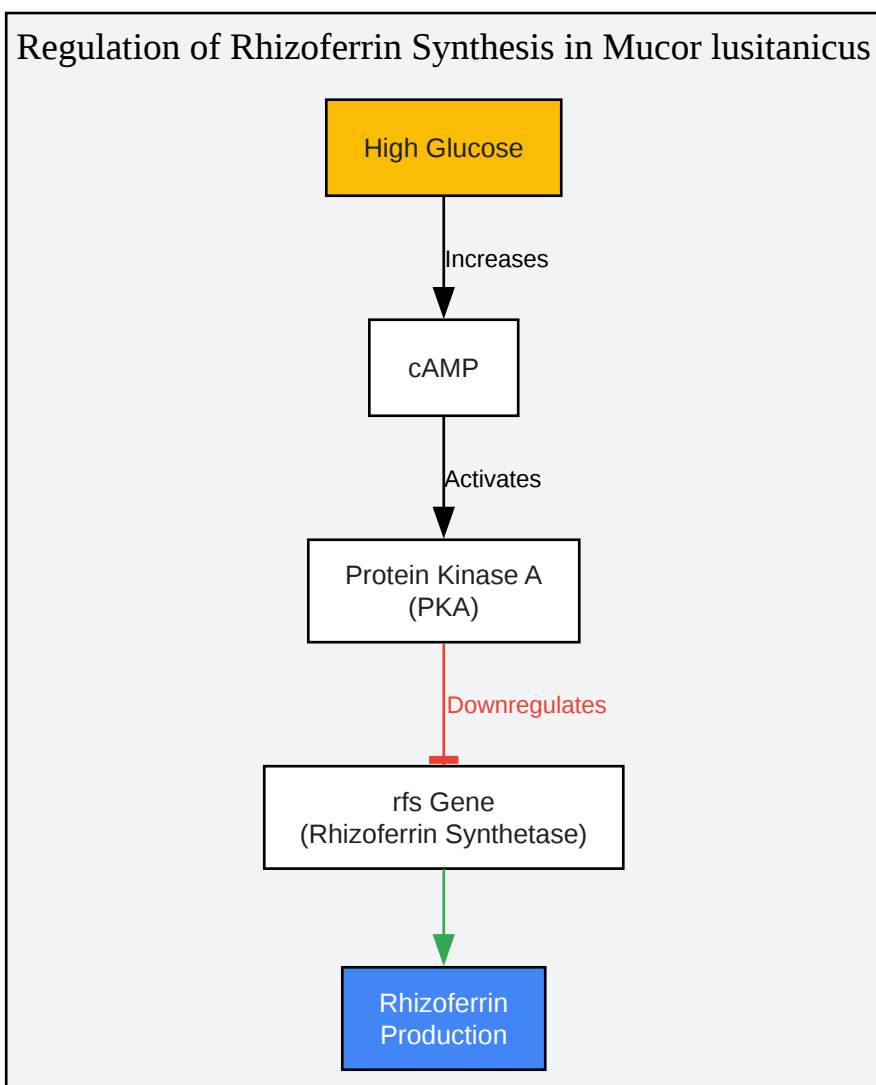
- Filter the sample through a 0.22 μ m syringe filter before injection.
- Set up the HPLC system with a C18 column.
- Use a mobile phase gradient of methanol and water (e.g., with 0.1% formic acid). A typical gradient could be:
 - 10% methanol for 5 minutes.
 - Linear gradient from 10% to 90% methanol over 30 minutes.
 - Hold at 90% methanol for 10 minutes.
- Set the flow rate to 1.0 mL/min.
- Monitor the elution profile at a suitable wavelength (e.g., 210 nm, as **rhizoferrin** lacks a strong chromophore, or by complexing with iron and monitoring in the visible range).
- Collect the fractions corresponding to the **rhizoferrin** peak.
- Confirm the purity and identity of the collected fractions using techniques such as LC-MS and NMR.

Visualizations



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Caption: Experimental workflow for **rhizoferrin** extraction and purification.



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Caption: cAMP-PKA signaling pathway regulating **rhizoferrin** production.

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